molecular formula C14H13ClF3N3 B3037016 1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine CAS No. 401567-88-2

1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine

Cat. No.: B3037016
CAS No.: 401567-88-2
M. Wt: 315.72 g/mol
InChI Key: GIFXTASSJARHPP-UHFFFAOYSA-N
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Description

1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine is a chemical compound that belongs to the class of quinolone derivatives. It is characterized by the presence of a quinoline ring substituted with a chloro group at the 6-position and a trifluoromethyl group at the 2-position, along with a piperazine ring at the 4-position. This compound has gained significant attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-2-(trifluoromethyl)quinoline.

    Formation of Intermediate: The intermediate is formed by reacting 6-chloro-2-(trifluoromethyl)quinoline with piperazine under specific reaction conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or dichloromethane, and a base, such as potassium carbonate or sodium hydride, at elevated temperatures.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.

    Substitution: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as kinases or proteases, which play a role in disease progression.

    Interaction with Receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity and signaling pathways.

    Disruption of Cellular Processes: It can interfere with cellular processes, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine can be compared with other similar compounds, such as

Properties

IUPAC Name

6-chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXTASSJARHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207247
Record name 6-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401567-88-2
Record name 6-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401567-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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